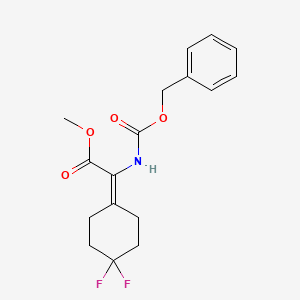
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[[(Benzyloxy)carbonyl]amino]-2-(4,4-difluorocyclohexylidene)acetate is a complex organic compound characterized by its unique structure, which includes a benzyloxycarbonyl group, an amino group, and a difluorocyclohexylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[(Benzyloxy)carbonyl]amino]-2-(4,4-difluorocyclohexylidene)acetate typically involves multiple steps, starting with the preparation of the benzyloxycarbonyl-protected amino acid. This is followed by the introduction of the difluorocyclohexylidene group through a series of reactions that may include halogenation, nucleophilic substitution, and esterification. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and verify the product’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[[(Benzyloxy)carbonyl]amino]-2-(4,4-difluorocyclohexylidene)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Commonly involves the replacement of the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[[(Benzyloxy)carbonyl]amino]-2-(4,4-difluorocyclohexylidene)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism by which Methyl 2-[[(Benzyloxy)carbonyl]amino]-2-(4,4-difluorocyclohexylidene)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-[[(Benzyloxy)carbonyl]amino]benzoate
- Methyl 2-[[(Benzyloxy)carbonyl]amino]-2-(4-fluorocyclohexylidene)acetate
Uniqueness
Methyl 2-[[(Benzyloxy)carbonyl]amino]-2-(4,4-difluorocyclohexylidene)acetate is unique due to the presence of the difluorocyclohexylidene group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C17H19F2NO4 |
|---|---|
Molekulargewicht |
339.33 g/mol |
IUPAC-Name |
methyl 2-(4,4-difluorocyclohexylidene)-2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C17H19F2NO4/c1-23-15(21)14(13-7-9-17(18,19)10-8-13)20-16(22)24-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,20,22) |
InChI-Schlüssel |
SAFAILJDUSRWRG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=C1CCC(CC1)(F)F)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















